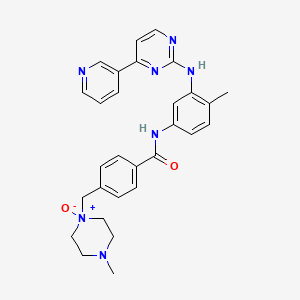

4-Methyl-1-(4-((4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamoyl)benzyl)piperazine 1-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-Methyl-1-(4-((4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamoyl)benzyl)piperazine 1-oxide” is an aromatic compound containing an anilide group in which the carboxamide group is substituted with a benzene ring . It is structurally characterized and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .

Synthesis Analysis

The synthesis of this compound has been achieved using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Molecular Structure Analysis

The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . All hydrogen atoms were visible on difference Fourier maps; thus, one can conclude from both bond distances and residual density maps that only N4 amine and N5 amide nitrogen atoms are protonated .Chemical Reactions Analysis

By comparison with the related drug imatinib, it was concluded that the electron-withdrawing groups of trifluoromethyl and pyridine facilitated the amide bond cleavage and led to the in vivo formation of a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The compound is almost coplanar (Q1 or Q4–Q5 torsion angles are close to 180°) . It is present in the form of a mono- or a dication .Scientific Research Applications

Heterocyclic N-oxide derivatives, including the likes of 4-Methyl-1-(4-((4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamoyl)benzyl)piperazine 1-oxide, have garnered significant attention in scientific research due to their wide range of biological activities and applications in medicinal chemistry. These compounds are known for their utility as versatile synthetic intermediates and possess notable importance in the fields of organic synthesis, catalysis, and drug development (Li et al., 2019).

Role in Drug Discovery and Development

The unique chemical structure of heterocyclic N-oxide compounds, including pyridine and pyrimidine derivatives, has led to their investigation as potential pharmacophores in the design of new therapeutic agents. These compounds have shown promise in various areas of drug discovery, including as inhibitors of key enzymes and receptors involved in disease pathogenesis. The flexibility of the heterocyclic N-oxide scaffold allows for the generation of a wide variety of derivatives with enhanced pharmacokinetic and pharmacodynamic profiles, making them suitable candidates for further development into clinically relevant drugs (Moorthy et al., 2023).

Applications in Organic Synthesis and Catalysis

In addition to their significance in medicinal chemistry, heterocyclic N-oxide derivatives have also found applications in organic synthesis and catalysis. These compounds can act as ligands in metal complexes formation, which are crucial for asymmetric catalysis and synthesis. Their ability to engage in various chemical reactions and to facilitate the development of novel catalytic systems highlights their importance in advancing synthetic methodologies (Parmar et al., 2023).

Mechanism of Action

Target of Action

Imatinib, also known as “Imatinib (Piperidine)-1-oxide”, primarily targets the BCR-ABL tyrosine kinase . This kinase is the product of the Philadelphia chromosome abnormality in Chronic Myeloid Leukemia (CML), a genetic translocation that results in the fusion of the Abelson (Abl) gene on chromosome 9 with the Breakpoint cluster region (Bcr) on chromosome 22 .

Mode of Action

Imatinib acts as a tyrosine kinase inhibitor . It binds to the ATP-binding sites of the BCR-ABL tyrosine kinase, inhibiting its activity . This inhibition blocks proliferation and induces apoptosis in BCR-ABL positive cell lines, as well as in fresh leukemic cells in Philadelphia chromosome positive CML .

Biochemical Pathways

The inhibition of BCR-ABL by Imatinib disrupts multiple signal transduction pathways that are essential for the survival and proliferation of CML cells . This disruption leads to increased apoptosis, reduced growth-factor dependence, and perturbed interaction with the extracellular matrix and stroma .

Pharmacokinetics

Imatinib is well absorbed after oral administration, with an absolute bioavailability of 98% . It is widely bound to plasma proteins, predominantly to α1-acid glycoprotein (AGP) and albumin (ALB) . The drug is eliminated predominantly via the bile in the form of metabolites . The CYP3A4 isoform of CYP450 primarily metabolizes Imatinib .

Result of Action

The inhibition of BCR-ABL by Imatinib leads to a decrease in the proliferation of leukemic cells and an increase in their apoptosis . This results in a reduction in the number of leukemic cells in patients with CML .

Action Environment

The efficacy and stability of Imatinib can be influenced by various environmental factors. For example, the presence of certain genetic polymorphisms can affect the metabolism and transport of Imatinib, potentially impacting its therapeutic efficacy . Additionally, the drug’s action can be influenced by the patient’s renal function and hemoglobin levels .

Future Directions

The compound has shown more cytotoxic activity than the reference drug (i.e., imatinib) when tested against (A549) lung cancer cell lines employing MTT assay . Furthermore, it showed antibacterial and antifungal properties higher than some drugs . These results suggest potential future directions in the development of new therapeutic agents.

properties

IUPAC Name |

4-[(4-methyl-1-oxidopiperazin-1-ium-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O2/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36(38)16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLLULXEPUYESM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C[N+]3(CCN(CC3)C)[O-])NC4=NC=CC(=N4)C5=CN=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857870 |

Source

|

| Record name | 4-[(4-Methyl-1-oxo-1lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

938082-57-6 |

Source

|

| Record name | 4-[(4-Methyl-1-oxo-1lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4beta,5beta)]-](/img/structure/B589593.png)

![2,5-Diazabicyclo[2.2.1]heptane,2-methyl-5-(methylsulfonyl)-,(1S)-(9CI)](/img/no-structure.png)

![Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity](/img/structure/B589605.png)

![2-[4-(Methanesulfonyl)phenyl]-1H-benzimidazole](/img/structure/B589615.png)